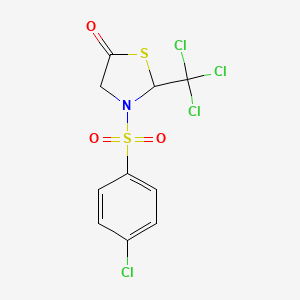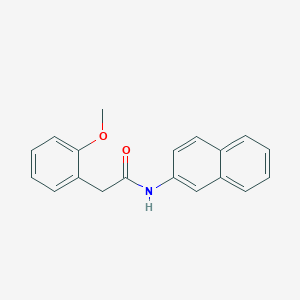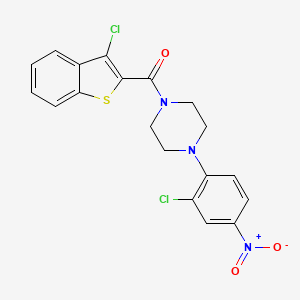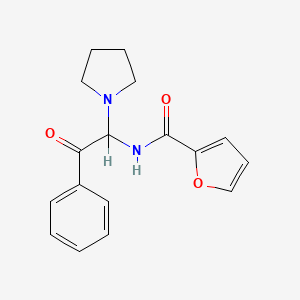![molecular formula C20H32N4O2S2 B5159500 1-(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5159500.png)
1-(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis would be a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidative conditions.
Reduction: The imidazole and thiazole rings can be reduced under specific conditions, leading to the formation of saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylamine and thiazole moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce saturated imidazole or thiazole compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its mechanism of action.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its biological activity.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to inhibition or activation of specific biological processes. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)-N-methylmethanamine: Lacks the thiazole ring, which may result in different chemical and biological properties.
1-(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine: Similar structure but with variations in the substituents on the imidazole or thiazole rings.
Uniqueness
The uniqueness of 1-(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine lies in its combination of functional groups, which can impart specific chemical reactivity and biological activity. The presence of both imidazole and thiazole rings, along with the sulfonyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2S2/c1-4-5-11-24-18(14-23(3)13-17-15-27-16(2)22-17)12-21-20(24)28(25,26)19-9-7-6-8-10-19/h12,15,19H,4-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPIRYGWIKJHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)C2CCCCC2)CN(C)CC3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-[3-(2,3-dimethylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide](/img/structure/B5159420.png)


![4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5159436.png)
![1-[5-(4-nitrophenoxy)pentyl]piperidine](/img/structure/B5159437.png)
![Methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B5159442.png)
![5-[5-[2-(3,5-Dicarboxyphenyl)-1,3-dioxoisoindol-5-yl]-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid](/img/structure/B5159458.png)
![3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159468.png)
![2-({N-[2-(4-morpholinyl)ethyl]glycyl}amino)-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5159472.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5159474.png)
![(5-{3-methoxy-4-[(4-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5159478.png)



